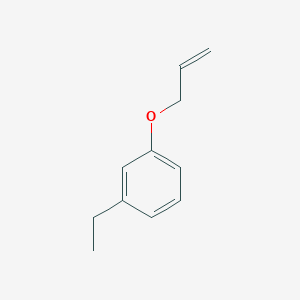
Allyl (3-ethylphenyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where an ethyl group and a propenyloxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of phenethyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Aplicaciones Científicas De Investigación
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl and propenyloxy groups influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-ethyl-2-(2-propen-1-yloxy)
- Benzene, 1-ethyl-4-(2-propen-1-yloxy)
- Benzene, 1-methyl-3-(2-propen-1-yloxy)
Uniqueness
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is unique due to the specific positioning of the ethyl and propenyloxy groups on the benzene ring
Propiedades
Número CAS |
58621-53-7 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-ethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3 |
Clave InChI |
NOSJDVAQDDGLKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















